

Spectroscopic Profile of Ethyl 1H-pyrrole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 1H-pyrrole-3-carboxylate*

Cat. No.: *B1317128*

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 1H-pyrrole-3-carboxylate** (CAS No: 37964-17-3), a key heterocyclic compound with applications in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the characterization of this molecule. While specific, experimentally verified spectra for this compound are not widely available in public databases, this guide presents predicted data based on established principles of spectroscopy and analysis of structurally similar compounds.

Chemical Structure and Properties

Ethyl 1H-pyrrole-3-carboxylate possesses a pyrrole ring functionalized with an ethyl carboxylate group at the 3-position. This structure gives rise to a characteristic spectroscopic signature.

- Molecular Formula: C₇H₉NO₂
- Molecular Weight: 139.15 g/mol
- IUPAC Name: **ethyl 1H-pyrrole-3-carboxylate**

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **Ethyl 1H-pyrrole-3-carboxylate**. These values are estimated based on the analysis of pyrrole and its derivatives and should be confirmed by experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (in CDCl_3 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.0 - 8.5	br s	1H	N-H
~7.2 - 7.4	m	1H	Pyrrole C2-H
~6.6 - 6.8	m	1H	Pyrrole C5-H
~6.1 - 6.3	m	1H	Pyrrole C4-H
4.25	q	2H	-OCH ₂ CH ₃
1.33	t	3H	-OCH ₂ CH ₃

Table 2: Predicted ^{13}C NMR Data (in CDCl_3 , 100 MHz)

Chemical Shift (δ) ppm	Assignment
~165	C=O
~125	Pyrrole C2
~120	Pyrrole C5
~115	Pyrrole C3
~108	Pyrrole C4
~60	-OCH ₂ CH ₃
~14	-OCH ₂ CH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Broad	N-H Stretch
~3100-2900	Medium	C-H Stretch (Aromatic/Alkyl)
~1700	Strong	C=O Stretch (Ester)
~1550	Medium	C=C Stretch (Pyrrole Ring)
~1200	Strong	C-O Stretch (Ester)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Interpretation
139	[M] ⁺ (Molecular Ion)
110	[M - C ₂ H ₅] ⁺ or [M - CHO] ⁺
94	[M - OC ₂ H ₅] ⁺
66	[Pyrrole Ring Fragmentation] ⁺

Experimental Protocols

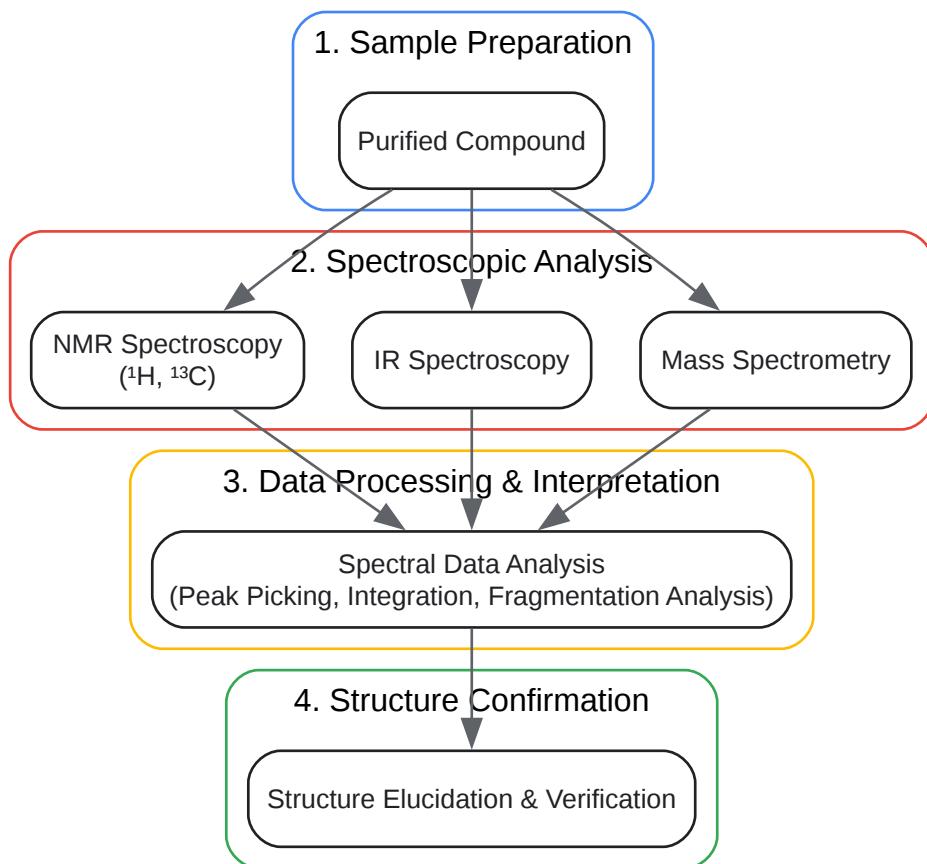
The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Ethyl 1H-pyrrole-3-carboxylate** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- Data Acquisition: Acquire the ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ^{13}C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

IR Spectroscopy


- Sample Preparation (Thin Film): If the sample is a liquid or a low-melting solid, a neat spectrum can be obtained by placing a drop of the compound between two KBr or NaCl plates.
- Sample Preparation (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
- Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the compound (typically in methanol or acetonitrile) into the mass spectrometer. Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).
- Data Acquisition: Acquire the mass spectrum, ensuring a mass range that encompasses the molecular weight of the compound is scanned. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of an organic compound like **Ethyl 1H-pyrrole-3-carboxylate**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the spectroscopic characterization of organic compounds.

This guide serves as a foundational resource for the spectroscopic properties of **Ethyl 1H-pyrrole-3-carboxylate**. It is recommended that researchers generate their own analytical data for this compound to ensure accuracy for their specific applications.

- To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 1H-pyrrole-3-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1317128#ethyl-1h-pyrrole-3-carboxylate-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com